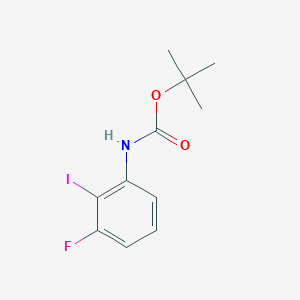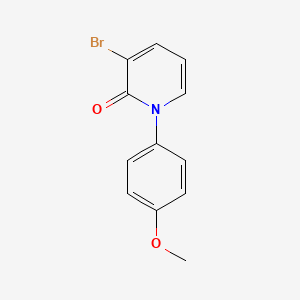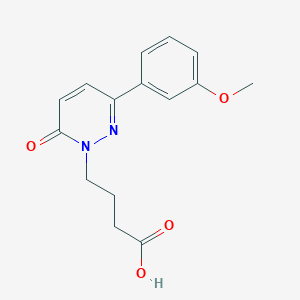
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid, also known as MPPB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPPB belongs to the pyridazine family of compounds and has been studied for its ability to modulate certain biological processes.
Scientific Research Applications
Construction and Biological Activity
The compound 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid is a key intermediate in the synthesis of pyridazine derivatives with potential biological activities. Research has focused on constructing pyridazine derivatives and their annelated ring systems, starting from keto acids like 4-methoxybenzylpyruvic acid. These efforts have led to the synthesis of a variety of compounds, including dihydropyridazin-3-ones, triazolo[4,3-b]pyridazinones, and tetrazolo[1,5-b]pyridazines, showcasing the versatility of the initial compound in generating bioactive molecules with potential pharmacological applications (El Massry et al., 2001).
Antimicrobial and Antifungal Activities
The derivatives of this compound have been explored for their antimicrobial and antifungal properties. For example, compounds synthesized from reactions involving 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and antipyrin have shown antimicrobial and antifungal activities, indicating the potential of these derivatives in therapeutic applications (Sayed et al., 2003).
Antioxidant Properties
Another area of interest is the antioxidant properties of pyridazinone derivatives synthesized from keto acids. These compounds have been evaluated for their ability to act as antioxidants, contributing to the research on compounds that can mitigate oxidative stress and related pathologies (Mehvish & Kumar, 2022).
Chemical Synthesis and Methodology Development
The chemical synthesis and development of new methodologies using derivatives of this compound have been a focus as well. Innovations in synthetic routes, such as green, efficient methods for preparing pyranopyrazoles, and the use of novel catalysts for the synthesis of pyridazinones, highlight the compound's role in advancing synthetic chemistry (Zolfigol et al., 2013).
properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-21-12-5-2-4-11(10-12)13-7-8-14(18)17(16-13)9-3-6-15(19)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBHZFATLYOHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2665317.png)
![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2665318.png)
![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone](/img/structure/B2665319.png)

![N-cyclohexyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2665322.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2665325.png)

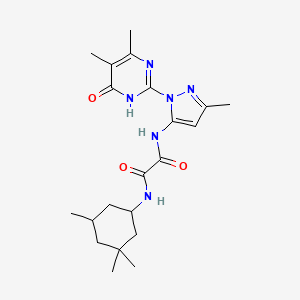
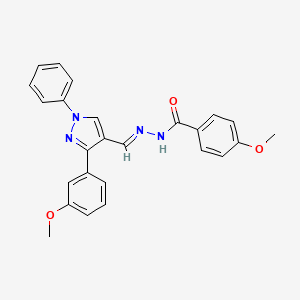
![N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2665333.png)

